2-(1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methylbenzyl)acetamide
Description
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Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[2-(2-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-17-11-13-19(14-12-17)15-25-23(28)16-26-21-9-5-6-10-22(21)32(30,31)27(24(26)29)20-8-4-3-7-18(20)2/h3-14H,15-16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOLUWHQJNGLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately 465.5 g/mol. The structure features a benzo[e][1,2,4]thiadiazine core with various functional groups that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O5S |
| Molecular Weight | 465.5 g/mol |
| CAS Number | 941950-81-8 |
Mechanisms of Biological Activity
Research indicates that derivatives of the benzo[e][1,2,4]thiadiazine scaffold exhibit significant biological activities. Key mechanisms include:
- Inhibition of Phosphoinositide 3-Kinase Delta (PI3Kδ) : This compound has been shown to selectively inhibit PI3Kδ, which is crucial in various cellular processes such as growth and metabolism. This selectivity suggests potential applications in treating cancers and autoimmune diseases.
- Antitumor Activity : The presence of the electrophilic center in the compound's structure may facilitate interactions with DNA, leading to antitumor effects similar to those observed in some benzodiazepines .
- Redox Activity : The 1,1-dioxide moiety can engage in redox reactions, acting as an electron acceptor or donor under certain conditions, which may enhance its therapeutic efficacy.
Case Studies and Experimental Findings
Several studies have investigated the biological activity of compounds similar to the target molecule:
- Antitumor Studies : A study demonstrated that related thiadiazine compounds exhibited cytotoxicity against various cancer cell lines. The mechanism involved DNA intercalation and disruption of cellular processes .
- Pharmacological Screening : In vitro assays showed that compounds with similar structures had significant inhibitory effects on PI3Kδ activity with IC50 values in the low micromolar range.
Potential Therapeutic Applications
Given its biological activity profile, this compound may have several therapeutic applications:
- Cancer Treatment : Its ability to inhibit PI3Kδ positions it as a candidate for cancer therapies targeting specific tumor types.
- Autoimmune Diseases : The selective inhibition of PI3Kδ could also be beneficial in treating autoimmune conditions where this pathway is dysregulated.
Q & A
Q. What analytical workflows ensure reproducibility in scale-up synthesis?
- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progression .
- DoE optimization : Use response surface methodology to refine temperature, solvent ratio, and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
